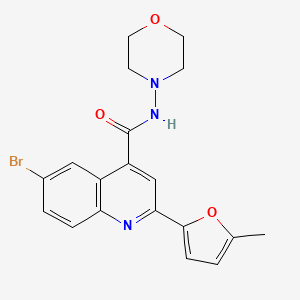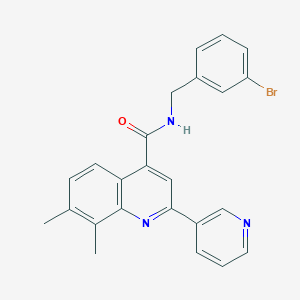
N-(4-isopropylphenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide
Overview
Description
N-(4-isopropylphenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide, also known as ANPP, is a chemical compound that has gained significant attention in scientific research due to its diverse applications. ANPP is an intermediate compound in the synthesis of fentanyl, a potent synthetic opioid used for pain management. However, ANPP has also been investigated for its potential use in medicinal chemistry and drug discovery due to its unique properties.
Mechanism of Action
The mechanism of action of N-(4-isopropylphenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide is not fully understood. However, it is known to act on a variety of targets, including opioid receptors, voltage-gated calcium channels, and monoamine oxidase enzymes. N-(4-isopropylphenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide has been shown to have both agonist and antagonist activity at opioid receptors, which are involved in pain management and addiction. N-(4-isopropylphenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide has also been shown to inhibit the activity of monoamine oxidase enzymes, which are involved in the metabolism of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects
N-(4-isopropylphenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide has been shown to have a variety of biochemical and physiological effects. It has been shown to have analgesic and antinociceptive effects in animal models, indicating its potential use in pain management. N-(4-isopropylphenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide has also been shown to have antidepressant-like effects in animal models, suggesting its potential use in the treatment of depression. Additionally, N-(4-isopropylphenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide has been shown to have antitumor activity in cell culture and animal models, indicating its potential use in cancer treatment.
Advantages and Limitations for Lab Experiments
N-(4-isopropylphenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide has several advantages as a research tool. It is a highly reactive and versatile intermediate that can be used to synthesize a variety of compounds. N-(4-isopropylphenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide has also been shown to have activity against a variety of targets, making it a useful lead compound for drug discovery. However, N-(4-isopropylphenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide has several limitations. It is a controlled substance and requires specialized knowledge and equipment for its synthesis. Additionally, N-(4-isopropylphenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide has been shown to have toxic effects in animal models, indicating the need for caution in its use.
Future Directions
There are several potential future directions for research on N-(4-isopropylphenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide. One area of interest is the development of new drugs for the treatment of cancer, neurological disorders, and infectious diseases based on the structure of N-(4-isopropylphenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide. Another area of interest is the investigation of the mechanism of action of N-(4-isopropylphenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide and its potential use in pain management and addiction treatment. Additionally, the synthesis of N-(4-isopropylphenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide and its derivatives may be optimized to improve yield and reduce toxicity.
Scientific Research Applications
N-(4-isopropylphenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide has been investigated for its potential use in medicinal chemistry and drug discovery. It has been shown to have activity against a variety of targets, including enzymes and receptors. N-(4-isopropylphenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide has been investigated as a potential lead compound for the development of new drugs for the treatment of cancer, neurological disorders, and infectious diseases.
properties
IUPAC Name |
4-(4-nitropyrazol-1-yl)-N-(4-propan-2-ylphenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c1-12(2)13-5-7-14(8-6-13)18-16(21)4-3-9-19-11-15(10-17-19)20(22)23/h5-8,10-12H,3-4,9H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBUSKYWQRPHYOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CCCN2C=C(C=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-methyl-2-(2-pyridinyl)-4-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B3500450.png)
![methyl 2-({[6,8-dimethyl-2-(4-pyridinyl)-4-quinolinyl]carbonyl}amino)-5-ethyl-3-thiophenecarboxylate](/img/structure/B3500453.png)

![6-chloro-4-({4-[(4-nitrophenyl)sulfonyl]-1-piperazinyl}carbonyl)-2-(2-pyridinyl)quinoline](/img/structure/B3500465.png)
![8-chloro-N-[2-(dimethylamino)ethyl]-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3500467.png)

![6,8-dimethyl-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-(2-pyridinyl)quinoline](/img/structure/B3500488.png)
![methyl N-{[7-chloro-8-methyl-2-(4-pyridinyl)-4-quinolinyl]carbonyl}glycinate](/img/structure/B3500496.png)

![methyl 2-({[6-chloro-2-(3-pyridinyl)-4-quinolinyl]carbonyl}amino)-4,5-dimethoxybenzoate](/img/structure/B3500504.png)
![4-[({[4-(2-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoic acid](/img/structure/B3500514.png)
![N-[({3-[(4-tert-butylbenzoyl)amino]phenyl}amino)carbonothioyl]-2-nitrobenzamide](/img/structure/B3500521.png)
![7-(difluoromethyl)-5-phenyl-N-[2-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3500527.png)
![5-(3,4-dimethoxyphenyl)-N-(5-methyl-3-isoxazolyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3500533.png)